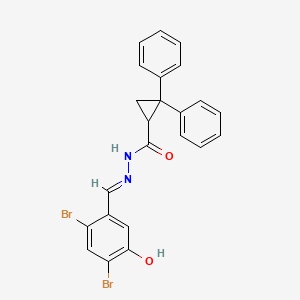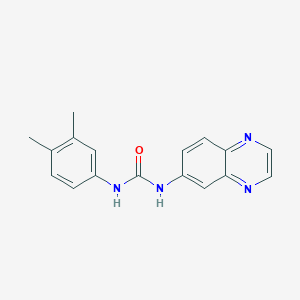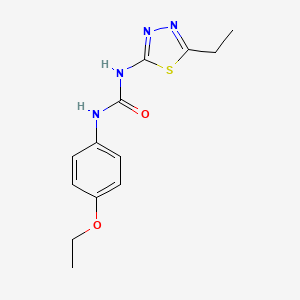![molecular formula C18H22BrN3O3 B5874933 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B5874933.png)
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide, also known as BFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFA is a potent inhibitor of protein transport from the Golgi apparatus to the endoplasmic reticulum, making it a valuable tool for investigating cellular processes that rely on this pathway. In
Mécanisme D'action
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide inhibits the function of the COPI coat protein complex by binding to the ADP-ribosylation factor (ARF) protein. ARF is required for the recruitment of the COPI complex to the Golgi membrane, and this compound prevents this recruitment by interfering with ARF activation. This inhibition leads to the accumulation of proteins in the Golgi and the disruption of protein transport to the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of protein transport, this compound has been shown to induce the redistribution of Golgi enzymes to the endoplasmic reticulum and to induce the fragmentation of the Golgi apparatus. This compound has also been shown to induce apoptosis in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has several advantages for use in lab experiments. It is a potent and specific inhibitor of protein transport from the Golgi to the endoplasmic reticulum, making it a valuable tool for investigating this pathway. This compound is also relatively easy to use and has a low toxicity profile. However, this compound has some limitations. It is not a reversible inhibitor, meaning that its effects cannot be easily undone. Additionally, this compound can induce apoptosis in some cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide. One area of interest is the development of new this compound analogs with improved properties, such as increased potency or reversibility. Another area of interest is the investigation of the effects of this compound on other cellular processes, such as endocytosis or autophagy. Finally, this compound may have potential therapeutic applications in the treatment of diseases that involve abnormal protein transport, such as certain types of cancer or neurodegenerative diseases.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein transport from the Golgi apparatus to the endoplasmic reticulum, making it a valuable tool for investigating cellular processes that rely on this pathway. This compound has several advantages for use in lab experiments, but also has some limitations. Future research on this compound may lead to the development of new analogs with improved properties or to the discovery of new applications for this compound.
Méthodes De Synthèse
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide is synthesized from 5-bromo-2-furoic acid and 3-[(diethylamino)methyl]-4-methoxybenzaldehyde. The two compounds are reacted in the presence of hydrazine hydrate and acetic acid to form the hydrazide derivative. The resulting compound is then treated with paraformaldehyde and hydrochloric acid to form the Schiff base, which is subsequently reduced with sodium borohydride to yield the final product, this compound.
Applications De Recherche Scientifique
5-bromo-N'-{3-[(diethylamino)methyl]-4-methoxybenzylidene}-2-furohydrazide has been extensively used in scientific research to investigate various cellular processes. One of the main applications of this compound is in the study of protein transport from the Golgi apparatus to the endoplasmic reticulum. This compound inhibits the function of the COPI coat protein complex, preventing the formation of vesicles that transport proteins from the Golgi to the endoplasmic reticulum. This inhibition leads to the accumulation of proteins in the Golgi, providing researchers with a tool to study the function of the Golgi apparatus.
Propriétés
IUPAC Name |
5-bromo-N-[(E)-[3-(diethylaminomethyl)-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3/c1-4-22(5-2)12-14-10-13(6-7-15(14)24-3)11-20-21-18(23)16-8-9-17(19)25-16/h6-11H,4-5,12H2,1-3H3,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXSXHNSIQKIAC-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(O2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)

![1-{4-[2-hydroxy-3-(4-morpholinyl)propoxy]phenyl}-1-propanone](/img/structure/B5874862.png)
![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)



![4-({2-[(2-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5874897.png)
![2-{4-[4-(trifluoromethoxy)benzyl]-1-piperazinyl}ethanol](/img/structure/B5874912.png)
![methyl 4-({4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}methyl)benzoate](/img/structure/B5874920.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methylpropanamide](/img/structure/B5874940.png)
![N-methyl-2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5874948.png)

